4,4-Dimethylpent-2-ynoic acid
Overview
Description
“4,4-Dimethylpent-2-ynoic acid” is a chemical compound with the CAS Number 52418-50-5 . It has a molecular weight of 126.15 g/mol . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10O2 . The InChI code for this compound is 1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+ .
Scientific Research Applications
Mass Spectrometry Analysis
Research by Spitzer (1996) explored the mass spectra of 4,4-dimethyloxazoline derivatives from various fatty acids, including those with hydroxy groups in conjugation with conjugated double-triple bonds. This study contributes to understanding the structural properties of complex fatty acids, which may include derivatives of 4,4-dimethylpent-2-ynoic acid (Spitzer, 1996).
Inhibition Mechanisms in Biochemistry
A study by Jung, Metcalf, Lippert, and Casara (1978) investigated the inhibition mechanism of bacterial glutamic acid decarboxylase by an analogue of 4-aminobutyric acid, which is structurally similar to this compound. This research provides insights into the biochemical interactions and inhibition processes relevant to similar compounds (Jung et al., 1978).
Solid Phase Peptide Synthesis
Karlström and Undén (1996) introduced the 2,4-dimethylpent-3-yloxycarbonyl group as a protection for the imidazole ring of histidine in solid phase peptide synthesis. This research demonstrates an application of derivatives of this compound in the field of peptide chemistry (Karlström & Undén, 1996).
Pyrolysis Kinetics
The work of Chuchani and Dominguez (1981) on the pyrolysis kinetics of 4,4-dimethylpent-2-yl acetate, a related compound, contributes to understanding the thermal decomposition processes of similar substances, potentially including this compound (Chuchani & Dominguez, 1981).
properties
IUPAC Name |
4,4-dimethylpent-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCQFVKNLZQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511186 | |
Record name | 4,4-Dimethylpent-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52418-50-5 | |
Record name | 4,4-Dimethylpent-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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